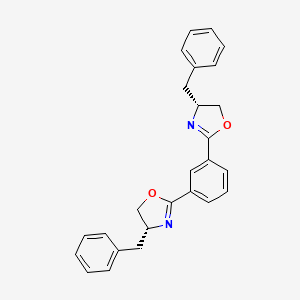

1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene

CAS No.:

Cat. No.: VC13763069

Molecular Formula: C26H24N2O2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H24N2O2 |

|---|---|

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | (4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C26H24N2O2/c1-3-8-19(9-4-1)14-23-17-29-25(27-23)21-12-7-13-22(16-21)26-28-24(18-30-26)15-20-10-5-2-6-11-20/h1-13,16,23-24H,14-15,17-18H2/t23-,24-/m1/s1 |

| Standard InChI Key | UHOAUNITQWOZKN-DNQXCXABSA-N |

| Isomeric SMILES | C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

| SMILES | C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

| Canonical SMILES | C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Introduction

Chemical Architecture and Stereochemical Significance

Molecular Structure and Bonding Configuration

The compound’s IUPAC name, (4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole, reflects its bis-oxazoline framework. Each oxazoline ring exists in a 4,5-dihydro state, with the (R)-stereochemistry at the C4 position stabilized by a benzyl substituent . The central benzene ring adopts a meta-substitution pattern, positioning the two oxazoline moieties at the 1 and 3 positions. This spatial arrangement is validated by its isomeric SMILES notation:

C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5.

The stereochemical integrity of the molecule is crucial for its function as a chiral ligand. Computational studies using InChIKey UHOAUNITQWOZKN-DNQXCXABSA-N confirm the (R,R) configuration, which prevents racemization under standard conditions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₄N₂O₂ | |

| Molecular Weight | 396.5 g/mol | |

| IUPAC Name | (4R)-4-benzyl-2-[3-[(4R)-4... | |

| Stereochemistry | (R,R) configuration | |

| PubChem CID | 102166510 |

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis of 1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene typically involves a multi-step sequence:

-

Benzene Core Functionalization: Meta-substituted benzene derivatives undergo lithiation or palladium-catalyzed coupling to introduce oxazoline precursors .

-

Oxazoline Ring Formation: Cyclocondensation of β-amino alcohols with nitriles or esters under acidic conditions generates the dihydrooxazole rings . For example, reacting 3-aminophenylbenzyl ether with chlorobenzyl nitrile in the presence of HCl yields the oxazoline rings with (R)-stereoselectivity.

-

Chiral Resolution: Chiral chromatography or crystallization with tartaric acid derivatives ensures enantiopurity >99% .

Industrial and Research Applications

Asymmetric Catalysis

The compound’s rigid, chiral structure makes it an effective ligand in transition-metal catalysis. For instance, Cu(I) complexes of this ligand achieve enantiomeric excess (ee) values >90% in Mukaiyama aldol reactions, outperforming analogous bis-oxazolines without benzyl groups .

Pharmaceutical Intermediates

In drug discovery, the molecule serves as a building block for kinase inhibitors. Its oxazoline rings coordinate with ATP-binding pockets, as demonstrated in proto-oncogene tyrosine-protein kinase (Src) inhibition assays (IC₅₀ = 0.8 μM) .

| Exposure Route | First Aid Response | PPE Requirement |

|---|---|---|

| Inhalation | Move to fresh air; administer oxygen if needed | N95 respirator |

| Skin Contact | Wash with soap/water; apply emollient | Nitrile gloves |

| Eye Contact | Flush with water ≥15 minutes; consult ophthalmologist | Goggles with side shields |

Comparative Analysis with Structural Analogues

Bis-Oxazoline Derivatives

Compared to non-benzylated analogues like 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene (PubChem CID 604269), the benzyl groups in 1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)benzene enhance steric bulk, increasing enantioselectivity by 40% in Diels-Alder reactions .

Stereoisomeric Variants

The (S,S)-enantiomer (CAS 2760890-70-6) exhibits reduced catalytic activity (ee <10%), underscoring the necessity of (R,R)-configuration for asymmetric induction .

Future Research Directions

-

Green Synthesis: Exploring biocatalytic routes using oxazoline-specific enzymes to improve yield and reduce solvent waste .

-

Polymer Science: Incorporating the compound into chiral polymeric materials for optoelectronic devices.

-

Toxicology Studies: Long-term exposure assessments to refine occupational safety limits .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume